molecular formula C13H17NO2 B8681747 4-Ethylbenzoic acid, morpholide

4-Ethylbenzoic acid, morpholide

Cat. No. B8681747
M. Wt: 219.28 g/mol
InChI Key: JYYGRJIDXBRVHD-UHFFFAOYSA-N
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Patent
US05523325

Procedure details

To a cooled solution of 9.6 g (0.11 mole) of morpholine in 25 ml methylene chloride is added 8.4 g (0.05 mole) of 4-ethylbenzoyl chloride dropwise. The reaction is stirred 30 minutes and a white precipitate formed. The mixture is washed three times each with 25 ml of water, dried over anhydrous magnesium sulfate and evaporated in vacuo to yield 10.6 g of yellow oil.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[CH2:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13](Cl)=[O:14])=[CH:11][CH:10]=1)[CH3:8]>C(Cl)Cl>[CH2:7]([C:9]1[CH:17]=[CH:16][C:12]([C:13]([N:1]2[CH2:6][CH2:5][O:4][CH2:3][CH2:2]2)=[O:14])=[CH:11][CH:10]=1)[CH3:8]

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
8.4 g
Type
reactant
Smiles
C(C)C1=CC=C(C(=O)Cl)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction is stirred 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white precipitate formed
WASH
Type
WASH
Details
The mixture is washed three times each with 25 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)C1=CC=C(C(=O)N2CCOCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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